



## Application Notes and Protocols for LCB 03-0110 Dihydrochloride

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B10788013

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#### Introduction

LCB 03-0110 dihydrochloride is a potent, ATP-competitive inhibitor of the c-Src kinase family. [1][2][3] It also demonstrates significant inhibitory activity against the discoidin domain receptor 2 (DDR2) family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[1][2][3] Its mechanism of action involves the suppression of signaling pathways that are crucial for the activation of macrophages and fibroblasts.[4] This has implications for its potential therapeutic use in conditions characterized by fibro-inflammation and aberrant cellular proliferation and migration.[4][5] Research has shown its efficacy in suppressing scar formation in wound healing models.[3][4]

## **Chemical Properties**

A summary of the key chemical and physical properties of **LCB 03-0110 dihydrochloride** is provided in the table below.



Property	Value	
Molecular Weight	490.45 g/mol [6]	
Formula	C24H23N3O2S·2HCl[6]	
CAS Number	1962928-28-4[6]	
Purity	≥98% (HPLC)[6]	
Appearance	White solid[1]	

## **Stock Solution Preparation**

#### Materials:

- LCB 03-0110 dihydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile
- Water, sterile, nuclease-free
- Sterile polypropylene tubes
- Vortex mixer
- Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh out the desired amount of LCB 03-0110 dihydrochloride
  powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM
  stock solution, you would need 4.90 mg of the compound. Always refer to the batch-specific
  molecular weight on the product vial or Certificate of Analysis for the most accurate
  calculations.[6]
- Solvent Addition: Add the appropriate volume of sterile DMSO to the tube containing the powder. For 4.90 mg, add 1 mL of DMSO to achieve a 10 mM concentration.



- Dissolution: Vortex the solution thoroughly for several minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication is recommended to aid dissolution.[1]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the stock solution at -20°C for up to 3 years (powder) or at -80°C for up to 1 year (in solvent).[1]

#### Solubility Data:

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
Water	49.05[3][6]	100[3][6]
DMSO	30 - 49.05[1][3][6]	61.17 - 100[1][3][6]

#### Reconstitution Calculator Guide:

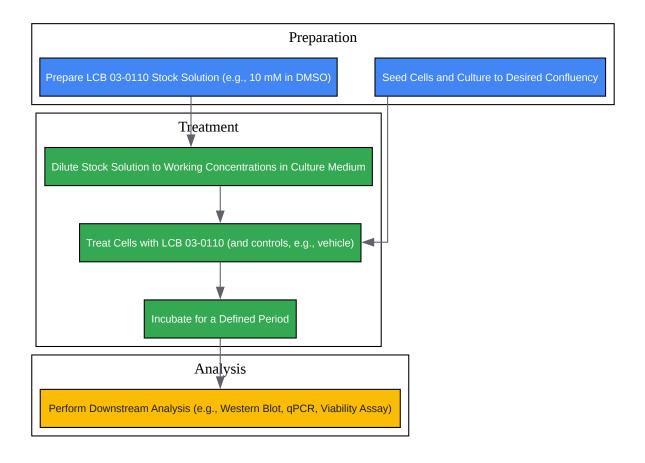
To easily calculate the required volume of solvent for a desired concentration, you can use the following formula:

Volume (mL) = [Mass (mg) / (Molecular Weight (g/mol) x Concentration (mM))] \* 1000

# Experimental Protocols General Workflow for In Vitro Cell-Based Assays

The following is a generalized workflow for utilizing the **LCB 03-0110 dihydrochloride** stock solution in cell-based experiments.





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Caption: General workflow for in vitro cell-based assays using LCB 03-0110.

## Inhibition of Fibroblast Activation (TGF-β1 Induced)

This protocol describes how to assess the inhibitory effect of LCB 03-0110 on the activation of fibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).

- Cell Culture: Plate primary dermal fibroblasts in appropriate culture vessels and grow to 70-80% confluency.
- Starvation: Serum-starve the cells for 24 hours prior to treatment.



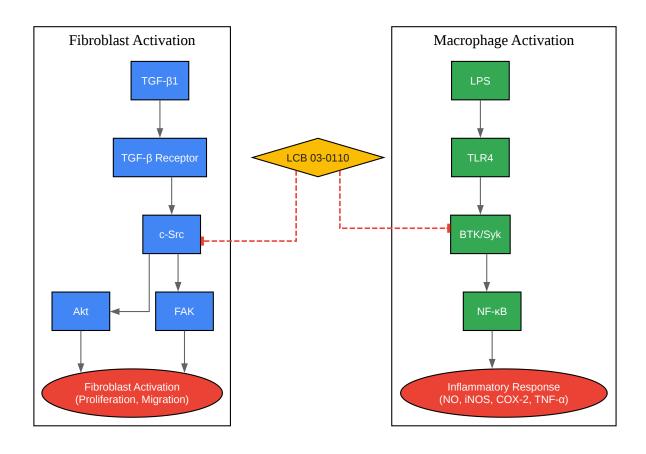
#### • Treatment:

- $\circ\,$  Pre-treat the cells with varying concentrations of LCB 03-0110 (e.g., 0.1, 1, 10  $\mu\text{M})$  or vehicle control (DMSO) for 1 hour.
- Induce fibroblast activation by adding TGF-β1 (e.g., 10 ng/mL) to the culture medium.
- Incubation: Incubate the cells for 24-48 hours.
- Analysis: Analyze markers of fibroblast activation, such as α-smooth muscle actin (α-SMA) expression, by Western blot or immunofluorescence. Proliferation and migration can be assessed using appropriate assays.[4][5]

## **Signaling Pathways**

**LCB 03-0110 dihydrochloride** exerts its effects by inhibiting key signaling molecules. The diagram below illustrates its inhibitory action on pathways initiated by TGF-β1 and Lipopolysaccharide (LPS).





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Caption: LCB 03-0110 inhibits key kinases in fibroblast and macrophage activation pathways.

## **Stability and Storage**

For optimal stability, **LCB 03-0110 dihydrochloride** powder should be desiccated at room temperature.[6] As a powder, it is stable for at least 3 years when stored at -20°C.[1] Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to 1 year.[1] It is important to avoid multiple freeze-thaw cycles to maintain the integrity of the compound.

## **Safety Precautions**



**LCB 03-0110 dihydrochloride** is intended for laboratory research use only.[6] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

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### References

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